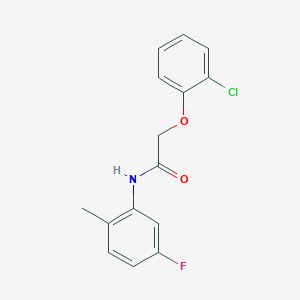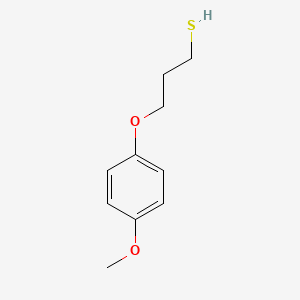
2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide, also known as CFMAC, is a synthetic compound that has been widely used in scientific research. It is a nonsteroidal anti-inflammatory drug (NSAID) that has been shown to have potent analgesic and anti-inflammatory effects.
作用機序
2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce fever and to have a protective effect on the gastrointestinal tract. 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been found to be well-tolerated in animals and has a good safety profile.
実験室実験の利点と制限
2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has several advantages for use in lab experiments. It has potent analgesic and anti-inflammatory effects, making it a useful tool for studying the role of inflammation in various disease states. 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide is also well-tolerated in animals and has a good safety profile. However, 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has limitations in terms of its selectivity for COX-2. It has been shown to have some inhibitory activity against COX-1, which is involved in the synthesis of prostaglandins that protect the gastrointestinal tract. This may limit its use in studies of the gastrointestinal effects of NSAIDs.
将来の方向性
There are several future directions for research on 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide. One area of interest is the development of more selective COX-2 inhibitors that have fewer gastrointestinal side effects. Another area of interest is the use of 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide as a tool to investigate the role of inflammation in cancer. 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been shown to have anti-tumor effects in animal models, and further research is needed to determine its potential as a cancer therapy. Additionally, 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide could be used to study the role of inflammation in other disease states, such as Alzheimer's disease and cardiovascular disease.
合成法
The synthesis of 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide involves the reaction of 2-chlorophenol with 5-fluoro-2-methylphenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to yield 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide. This synthesis method has been optimized to produce high yields of 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide with high purity.
科学的研究の応用
2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been widely used in scientific research as a tool to investigate the role of inflammation in various disease states. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. 2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has also been used to study the mechanisms of action of other NSAIDs and to develop new anti-inflammatory drugs.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-10-6-7-11(17)8-13(10)18-15(19)9-20-14-5-3-2-4-12(14)16/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCGPIIZVPCGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5036564.png)
![2-methoxy-N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5036567.png)
![4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide](/img/structure/B5036568.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5036574.png)
![N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine](/img/structure/B5036576.png)
![3-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5036579.png)
![N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5036588.png)
![(2R*,6S*)-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5036612.png)
![methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5036615.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5036623.png)


![2,4-di-tert-butyl-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5036650.png)
![3-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B5036655.png)